N-phenylphenazine-1-carboxamide
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Overview
Description
N-phenylphenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives are nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antitumor, antimalarial, and antiparasitic properties
Mechanism of Action
Target of Action
N-phenylphenazine-1-carboxamide, a novel fungicidal compound, primarily targets the fungal pathogen Rhizoctonia solani . The compound’s antagonistic action against this pathogen has been the subject of extensive research .
Mode of Action
The interaction of this compound with Rhizoctonia solani results in significant changes in the pathogen’s morphology and gene expression . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Biochemical Pathways
This compound affects several biochemical pathways in Rhizoctonia solani. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Result of Action
The action of this compound on Rhizoctonia solani leads to molecular and cellular effects. There were 6838 DEGs under this compound treatment, including 291 significant DEGs, of which 143 were upregulated and 148 downregulated . These changes in gene expression reflect the profound impact of this compound on the pathogen’s cellular functions .
Biochemical Analysis
Biochemical Properties
N-phenylphenazine-1-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of fungal phytopathogens . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its antifungal properties .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its impact on these cellular processes contributes to its antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylphenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction proceeds at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using engineered strains of Pseudomonas chlororaphis. These strains are optimized for high yield production of phenazine derivatives, including this compound, through metabolic engineering and fermentation optimization .
Chemical Reactions Analysis
Types of Reactions
N-phenylphenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include quinones, reduced phenazine derivatives, and substituted phenazine compounds .
Scientific Research Applications
N-phenylphenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Medicine: Due to its antitumor properties, this compound is investigated for potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: A closely related compound with similar biological activities.
N-(naphthalen-1-yl) phenazine-1-carboxamide: Another phenazine derivative with fungicidal properties.
Uniqueness
N-phenylphenazine-1-carboxamide stands out due to its unique combination of antifungal, antibacterial, and antitumor activities. Its ability to target multiple cellular components and pathways makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-phenylphenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h1-12H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXSZSDBLKUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.